

An In-depth Technical Guide to the Crystallographic Properties of Rubidium Hydrogen Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubidium hydrogen sulfate*

Cat. No.: *B101858*

[Get Quote](#)

This technical guide provides a comprehensive overview of the crystallographic characteristics of **rubidium hydrogen sulfate** (RbHSO_4), a compound known for its interesting ferroelectric properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information.

Crystal Structure and Phase Transitions

Rubidium hydrogen sulfate exhibits a complex phase behavior, with its crystal structure being highly dependent on temperature and pressure. The primary phases observed are a paraelectric phase at ambient conditions and a ferroelectric phase at low temperatures. Additionally, a distinct high-pressure phase has been identified.

1.1. Paraelectric Phase (Phase I)

At room temperature (approximately 293 K), RbHSO_4 exists in a paraelectric phase. The crystal structure is monoclinic, and while there has been some discussion in the literature regarding potential disorder of the sulfate groups, more recent studies suggest an ordered structure.^[1] The commonly accepted space group for this phase is $\text{P}2_1/\text{n}$.^{[1][2][3][4][5]}

1.2. Ferroelectric Phase (Phase II)

Upon cooling, **rubidium hydrogen sulfate** undergoes a phase transition to a ferroelectric state. This transition typically occurs at a Curie temperature of about 264 K.^[6] The ferroelectric

phase is characterized by a lower symmetry, belonging to the noncentrosymmetric space group Pn.[1][3] This transition involves distortions in the sulfate groups.[1]

1.3. High-Pressure Phase (Phase III)

Under the application of high pressure, RbHSO₄ transitions to a third phase. The symmetry of this high-pressure phase has been revised to the centrosymmetric space group P2₁/c, which results in the suppression of ferroelectricity.[6][7] Another study at pressures of 0.96 and 1 GPa described this phase as monoclinic with the space group P2₁.[6]

Quantitative Crystallographic Data

The lattice parameters for the different phases of **rubidium hydrogen sulfate**, as determined by X-ray and neutron diffraction studies, are summarized in the tables below for easy comparison.

Table 1: Space Group and Lattice Parameters of **Rubidium Hydrogen Sulfate** at Ambient Pressure

Phase	Temperature (K)	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
Paraelectric (I)	293	P2 ₁ /n	14.3503(14)	4.6187(4)	14.3933(14)	118.03(1)	[1]
Ferroelectric (II)	200	Pn	14.2667(12)	4.5878(4)	14.2924(12)	118.01(1)	[1]

Note: Some sources also report the space group for the paraelectric phase as P2₁/c, which is a different setting of P2₁/n.[6] Another source provides the following lattice parameters for the P2₁/n space group: a = 1440 pm, b = 462.2 pm, c = 1436 pm, and β = 118.0°.[2][4][5]

Table 2: Space Group and Lattice Parameters of **Rubidium Hydrogen Sulfate** at High Pressure

Phase	Pressure (GPa)	Temperature (K)	Space Group	a (Å)	b (Å)	c (Å)	γ (°)	Reference
High-Pressure (III)	0.96							
Pressure and		295	P112 ₁	~7.354	~7.354	7.758	110.84	[8]
e (III)	1.00							

Note: The symmetry of the high-pressure phase is also reported as the centrosymmetric space group P2₁/c, leading to the suppression of ferroelectricity.[6][7]

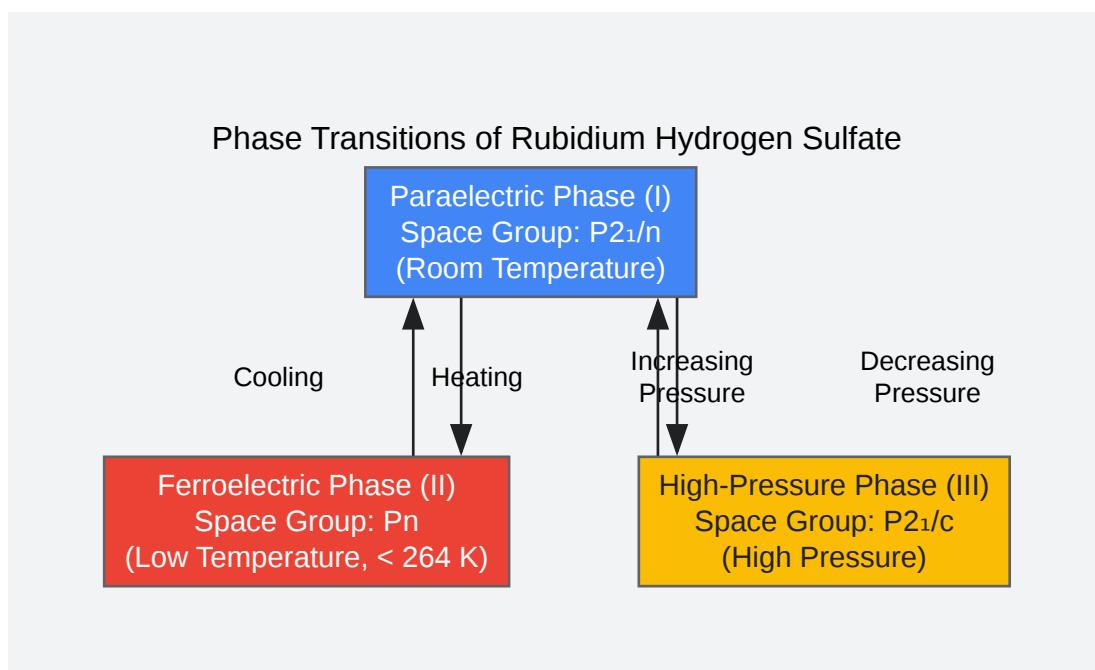
Experimental Protocols

The crystallographic data presented in this guide were primarily obtained through single-crystal X-ray diffraction and neutron diffraction techniques.

3.1. Crystal Growth

Single crystals of **rubidium hydrogen sulfate** are typically grown by the slow evaporation of an aqueous solution containing equimolar amounts of rubidium sulfate (Rb₂SO₄) and sulfuric acid (H₂SO₄) at a constant temperature, for instance, 313 K (40 °C).[1] Another method involves the reaction of water with a stoichiometric amount of rubidium disulfate (Rb₂S₂O₇) in a humidity-free environment.[2][4] A further synthesis method involves the reaction of rubidium chloride (RbCl) with warm sulfuric acid.[2][4]

3.2. X-ray Diffraction


For single-crystal X-ray diffraction, a suitable crystal is mounted on a goniometer. Data collection is often performed using a diffractometer equipped with a CCD detector and monochromatic MoK α radiation ($\lambda=0.71073$ Å).[9] For low-temperature studies, the crystal is cooled using a cryostream of nitrogen.[9] The collected intensity data are corrected for Lorentz and polarization effects, and absorption corrections are applied. The crystal structure is then solved using direct methods and refined by least-squares methods.[9]

3.3. Neutron Diffraction

Neutron Laue diffraction has also been employed to investigate the crystal structure, particularly to determine the positions of hydrogen atoms, which are difficult to locate with X-ray diffraction.[6][7] In these experiments, a single crystal is exposed to a neutron beam, and the resulting diffraction patterns are collected and analyzed.[7]

Logical Relationships: Phase Transitions

The relationship between the different phases of **rubidium hydrogen sulfate** as a function of temperature and pressure can be visualized as a workflow.

[Click to download full resolution via product page](#)

Caption: Phase transitions of RbHSO₄ with temperature and pressure.

This diagram illustrates the transitions between the paraelectric, ferroelectric, and high-pressure phases of **rubidium hydrogen sulfate**, driven by changes in temperature and pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Rubidium hydrogen sulfate - Wikiwand [wikiwand.com]
- 3. researchgate.net [researchgate.net]
- 4. Rubidium hydrogen sulfate - Wikipedia [en.wikipedia.org]
- 5. alchetron.com [alchetron.com]
- 6. hpstar.ac.cn [hpstar.ac.cn]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystallographic Properties of Rubidium Hydrogen Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101858#rubidium-hydrogen-sulfate-space-group-and-lattice-parameters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com